molecular formula C11H12IN3S B8094567 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide CAS No. 35102-16-0

1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide

Cat. No.: B8094567
CAS No.: 35102-16-0
M. Wt: 345.20 g/mol
InChI Key: KODJDZLRYZJFAD-UHFFFAOYSA-M
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Description

1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a methylsulfanyl group and a phenyl group attached to the triazine ring further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide typically involves the reaction of 1-methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazine with an iodinating agent. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the iodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under certain conditions to form a dihydrotriazine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium chloride or sodium bromide in the presence of a suitable solvent like acetone or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Corresponding halide salts (e.g., chloride or bromide salts).

Scientific Research Applications

1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as ionic liquids.

Mechanism of Action

The mechanism by which 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The triazine ring can interact with nucleophilic sites in enzymes or DNA, potentially leading to inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazine: Lacks the iodide ion, making it less reactive in substitution reactions.

    1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium chloride: Similar structure but with a chloride ion instead of iodide, which may affect its reactivity and solubility.

    1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium bromide: Contains a bromide ion, which can influence its chemical behavior compared to the iodide derivative.

Uniqueness

1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide is unique due to the presence of the iodide ion, which can enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable compound in synthetic chemistry for the preparation of various derivatives.

Properties

IUPAC Name

1-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N3S.HI/c1-14-8-10(12-11(13-14)15-2)9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODJDZLRYZJFAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=NC(=NC(=C1)C2=CC=CC=C2)SC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10638358
Record name 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35102-16-0
Record name NSC153123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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